![molecular formula C17H21N3O3 B2632100 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide CAS No. 1022460-67-8](/img/structure/B2632100.png)
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide
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Overview
Description
The compound “6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-hexanoic acid” has a molecular formula of C14H16N2O4 and a molecular weight of 276.29 .
Synthesis Analysis
The synthesis of this compound can be achieved from Isatoic Anhydride and 6-Aminocaproic acid .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.287±0.06 g/cm3 and a predicted pKa of 4.75±0.10 .Scientific Research Applications
Implication in Medicinal Chemistry
Quinazoline derivatives are significant in medicinal chemistry due to their versatile biological activities. These compounds have been synthesized and tested for their antibacterial properties against organisms like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in drug development, which is crucial for enhancing bioavailability to counter antibiotic resistance (Tiwary et al., 2016).
Applications in Optoelectronic Materials
Quinazoline derivatives have been extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These studies have shown the potential of quinazoline fragments in creating novel optoelectronic materials, with applications ranging from organic light-emitting diodes (OLEDs) to nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Exploration in Anticancer Research
The anticancer properties of quinazoline derivatives have been a focal point, with several patents and research studies focusing on their ability to inhibit EGFR and other therapeutic protein targets. This research has paved the way for novel quinazoline compounds as potential anticancer drugs, showing efficacy in inhibiting both wild-type and mutated EGFR, among other targets (Ravez et al., 2015).
Synthetic Chemistry Advances
Advances in synthetic chemistry have led to the development of eco-friendly and atom-efficient methods for synthesizing quinazolines. This research is crucial for exploring the diverse properties of quinazolines and developing potential applications, indicating a growing importance in designing novel quinazoline-based compounds (Faisal & Saeed, 2021).
properties
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-11-18-15(21)10-4-3-7-12-20-16(22)13-8-5-6-9-14(13)19-17(20)23/h2,5-6,8-9H,1,3-4,7,10-12H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURYDXIHEIUFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylhexanamide |
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